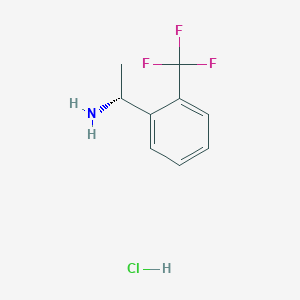

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride

説明

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 865815-07-2) is a chiral amine derivative with the molecular formula C₉H₁₁ClF₃N and a molecular weight of 225.64 g/mol . It features a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring, which confers distinct electronic and steric properties. This compound is typically stored under an inert atmosphere at room temperature . Its hazard profile includes warnings for skin/eye irritation (H315, H319), respiratory irritation (H335), and toxicity if swallowed (H302) .

The compound serves as a critical chiral intermediate in pharmaceutical synthesis, particularly in developing molecules with enhanced metabolic stability and target specificity due to the electron-withdrawing -CF₃ group .

特性

IUPAC Name |

(1R)-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQQUJNUAPWZKX-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704267 | |

| Record name | (1R)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865815-07-2 | |

| Record name | (1R)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of the Aromatic Ketone Intermediate

The starting material is generally a trifluoromethyl-substituted phenylacetone or phenylacetaldehyde derivative. For the 2-(trifluoromethyl) substitution, synthesis can be achieved via:

Daikin-West Reaction : Reacting 2-(trifluoromethyl)phenylacetic acid with acetic anhydride and a catalyst to afford 1-(2-(trifluoromethyl)phenyl)propan-2-one, a key ketone intermediate. This method is supported by patent literature describing similar trifluoromethyl-substituted phenyl ketones preparation.

Hydrolysis of Nitrile Precursors : 2-(Trifluoromethyl)phenylacetonitrile can be hydrolyzed to the corresponding acid, which is then converted to the ketone intermediate via acylation reactions.

Reductive Amination to Form the Chiral Amine

Reductive amination is the central step for introducing the amine group at the α-position of the ketone:

Imine Formation : The ketone reacts with ammonia or ammonium salts (e.g., ammonium acetate) in methanol under reflux to form an imine intermediate.

Reduction : The imine is reduced to the amine using selective reducing agents such as sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation (H₂ with Pd/C). Sodium triacetoxyborohydride is frequently favored for its mildness and selectivity.

Reaction conditions are optimized to avoid over-reduction or side reactions, typically carried out at ambient to slightly elevated temperatures under inert atmosphere to prevent oxidation of sensitive groups.

Enantiomeric Resolution or Asymmetric Synthesis

Obtaining the (R)-enantiomer with high enantiomeric excess (ee) is critical:

Chiral Resolution : The racemic amine mixture is resolved using chiral high-performance liquid chromatography (HPLC) with chiral stationary phases such as Chiralpak AD-H or Daicel CHIRALPAK IG columns.

Enzymatic Kinetic Resolution : Enzymes selectively react with one enantiomer, allowing separation.

Asymmetric Catalysis : Use of chiral catalysts during reductive amination can directly yield the (R)-enantiomer, although this approach requires careful catalyst selection and optimization.

Formation of the Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing:

- Aqueous solubility (typically >50 mg/mL),

- Chemical stability under ambient conditions,

- Handling and storage properties .

Summary Table of Preparation Steps and Conditions

Analytical and Research Findings Relevant to Preparation

NMR Characterization : ¹H NMR in D₂O shows characteristic aromatic proton signals (~7.5–7.7 ppm), chiral methine proton (~4.2 ppm), and methyl group (~1.5 ppm).

Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 218.1 [M+H]+ for free base and m/z 254.6 [M+Cl]− for hydrochloride salt.

Purity Assessment : HPLC purity >98% on C18 reverse-phase columns is standard.

Stability : The hydrochloride salt is stable under ambient conditions but should be stored desiccated at 2–8 °C to prevent hydrolysis of the amine group.

Additional Notes on Industrial and Laboratory Considerations

Industrial Scale-Up : Continuous flow reactors and high-pressure hydrogenation systems improve yield and purity in reductive amination steps.

Handling : Synthesis under inert atmosphere (N₂ or Ar) is recommended to prevent oxidation of the trifluoromethyl group.

Environmental and Safety : Use of mild reducing agents and avoidance of heavy metals aligns with green chemistry principles.

化学反応の分析

Types of Reactions

®-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various trifluoromethylated derivatives, amine oxides, and substituted phenyl ethanamines, which can be further utilized in synthetic applications.

科学的研究の応用

Pharmaceutical Development

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride has been identified as a promising candidate for developing new pharmaceuticals targeting neurotransmitter systems. Its structural similarity to known antidepressants suggests potential applications in treating mood disorders such as depression and anxiety .

Mechanism of Action :

- Neurotransmitter Modulation : The compound may influence serotonin and norepinephrine pathways, which are critical in mood regulation. Preliminary studies indicate that it could exhibit antidepressant-like effects through these interactions .

Biological Research

In biological studies, this compound serves as a ligand for various receptors and enzymes, making it valuable for investigating stereoselective interactions in biological systems. Its chiral nature allows researchers to explore its effects on different biological targets, enhancing our understanding of receptor-ligand interactions .

Industrial Applications

Beyond its pharmaceutical implications, this compound is utilized in the synthesis of agrochemicals and specialty chemicals due to its stability and reactivity. The compound's unique properties allow for the development of complex organic molecules with desirable characteristics for industrial applications .

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on serotonin receptors. Results indicated that the compound could act as a selective serotonin reuptake inhibitor (SSRI), potentially leading to new treatments for depressive disorders.

Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound to explore their biological activities. Various derivatives were tested for their binding affinities to neurotransmitter receptors, with some showing enhanced activity compared to the parent compound .

作用機序

The mechanism of action of ®-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

類似化合物との比較

Positional Isomers: Meta- vs. Ortho-Substituted Derivatives

- (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS: 1213630-93-3) shares the same molecular formula (C₉H₁₁ClF₃N) and weight as the target compound but has the -CF₃ group at the meta position .

Substituent Variants: Trifluoromethoxy vs. Trifluoromethyl

- (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride (CAS: 1208989-29-0) replaces -CF₃ with a -OCF₃ group at the para position . This may enhance solubility but reduce lipophilicity compared to -CF₃.

Fluorinated Alkyl Chain Derivatives

- (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS: 1391469-75-2) contains two -CF₃ groups (one on the phenyl ring, one on the ethylamine chain), with the formula C₉H₈ClF₆N .

Key Data Table

生物活性

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities, particularly as a modulator of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activity

The biological activity of this compound is primarily associated with its role as a monoamine neurotransmitter modulator . Research indicates that compounds with similar structures can interact with neurotransmitter systems, especially serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders and other neurological conditions.

Key Findings:

- Neurotransmitter Interaction : Preliminary studies suggest that the compound may influence serotonin and norepinephrine pathways, indicating possible antidepressant-like effects.

- Toxicity : The compound has been classified as harmful if ingested and can cause skin irritation, highlighting the need for careful handling in research settings.

The mechanism of action for this compound involves its interaction with specific molecular targets, facilitated by the trifluoromethyl group. This group enhances the compound's lipophilicity , allowing it to penetrate biological membranes effectively and interact with intracellular targets. The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride | Trifluoromethyl group | Neurotransmitter modulation |

| Perfluoroalkyl amines | Different alkyl groups | Varies; generally lower bioactivity |

| Trifluoromethyl phenyl sulfone | Trifluoromethyl group | Used as a trifluoromethylating agent |

This table highlights how the trifluoromethyl substitution pattern and chiral configuration may confer distinct pharmacological properties compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neurotransmitter Modulation : A study demonstrated that compounds structurally related to this compound showed significant binding affinity to serotonin receptors, suggesting potential antidepressant effects. The study noted that further investigation is needed to elucidate these interactions fully.

- Acute Toxicity Assessment : Toxicological evaluations indicated that ingestion leads to acute toxicity, necessitating safety protocols during handling and experimentation. The compound was classified as harmful upon ingestion and capable of causing skin irritation.

- Potential Therapeutic Applications : Research has indicated that due to its structural characteristics, this compound could serve as a scaffold for drug development targeting neurological disorders.

Q & A

Q. What are the recommended synthetic routes for (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: The synthesis typically involves:

- Step 1 : Formation of the trifluoromethylphenyl ethanamine backbone via nucleophilic substitution or reductive amination using precursors like 2-(trifluoromethyl)benzaldehyde.

- Step 2 : Resolution of enantiomers using chiral auxiliaries (e.g., tartaric acid derivatives) or asymmetric catalysis (e.g., transition metal complexes with chiral ligands).

- Step 3 : Hydrochloride salt formation via treatment with HCl in anhydrous conditions.

Enantiomeric purity (>99% ee) can be verified using chiral HPLC with columns like Chiralpak IA/IB and polarimetric analysis .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- LC-MS : Confirms molecular weight (e.g., m/z 248 [M+H]+) and detects impurities .

- 1H/13C NMR : Assigns stereochemistry and identifies proton environments (e.g., δ 1.4 ppm for the chiral center’s methyl group) .

- HPLC : Quantifies purity using reverse-phase C18 columns (e.g., 95% purity threshold) and monitors retention time consistency (e.g., 1.35 minutes under QC-SMD-TFA05 conditions) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the (R)-enantiomer?

Methodological Answer:

- Catalyst Screening : Test chiral catalysts like BINAP-Ruthenium complexes for asymmetric hydrogenation.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance stereoselectivity.

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) may reduce racemization.

Recent studies achieved 85% yield and 98% ee using immobilized Candida antarctica lipase B for kinetic resolution .

Q. What strategies resolve discrepancies in biological activity data between batches of this compound?

Methodological Answer:

- Batch Analysis : Compare enantiomeric purity (via chiral HPLC) and residual solvent content (GC-MS).

- Stability Testing : Assess degradation products under accelerated conditions (40°C/75% RH for 4 weeks) using LC-MS.

- Receptor Binding Assays : Validate activity differences via competitive binding studies (e.g., IC50 shifts >10% indicate batch variability) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to receptors (e.g., serotonin transporters).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Studies : Correlate trifluoromethyl group orientation (meta vs. para) with logP and IC50 values .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Process Controls : Implement in-line FTIR to monitor reaction progress and prevent over-alkylation.

- Crystallization Optimization : Use anti-solvent crystallization with ethanol/water mixtures to isolate the (R)-enantiomer.

- PAT (Process Analytical Technology) : Real-time HPLC monitoring ensures ee ≥98% during pilot-scale runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。